![molecular formula C13H10ClN5S B5525225 3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)

3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

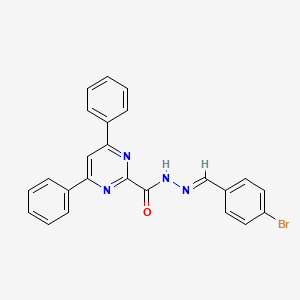

The synthesis of related tetrazole and pyridine compounds involves various chemical reactions. For instance, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine was synthesized via Chan–Evans–Lam coupling conditions, demonstrating a methodology that could potentially be adapted for the synthesis of 3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine. This process involves treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid, supported by various spectroscopic techniques to confirm the structure (Ershov et al., 2023).

Molecular Structure Analysis

Experimental and theoretical studies, such as X-ray diffraction analysis and DFT B3LYP quantum chemistry calculations, have been employed to study the molecular structure of related compounds. These methodologies provide detailed insights into the atomic arrangement, bonding, and electronic structure, which are crucial for understanding the chemical behavior and reactivity of the compound under study (Ershov et al., 2023).

Wissenschaftliche Forschungsanwendungen

Molecular Synthesis and Characterization

One study focused on the synthesis and characterization of compounds related to 3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine. The research described the synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under specific coupling conditions. The molecular structure was experimentally and theoretically analyzed, highlighting the compound's potential as a building block in organic synthesis (Ershov et al., 2023).

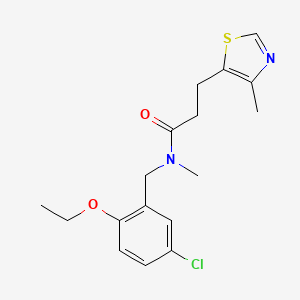

Anticancer Activity

Another study synthesized and evaluated the anticancer activity of derivatives, focusing on their potential use as antiulcer agents. Although the direct compound was not studied, the methodological approach to synthesizing imidazo[1,2-a]pyridines substituted at the 3-position and their evaluation as potential antisecretory and cytoprotective agents provides a basis for researching related compounds (Starrett et al., 1989).

Organic Electronics and Catalysis

Research on cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, which share structural similarities with the compound , has shown that these complexes can serve as new emitters in solution at room temperature. Such findings are relevant for the development of materials in organic electronics and photophysics (Mancilha et al., 2011).

Antimicrobial Activity

A study on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities demonstrates the potential of related compounds in developing new antimicrobial agents. This research underscores the importance of structural derivatives in medicinal chemistry and their potential therapeutic applications (Bayrak et al., 2009).

Eigenschaften

IUPAC Name |

3-[5-[(2-chlorophenyl)methylsulfanyl]tetrazol-1-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5S/c14-12-6-2-1-4-10(12)9-20-13-16-17-18-19(13)11-5-3-7-15-8-11/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHPKNARJGCUSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=NN2C3=CN=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)

![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)

![5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B5525175.png)

![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)

![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)

![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)